molecular formula C13H14N2O4 B13864504 3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid

3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid

Cat. No.: B13864504
M. Wt: 262.26 g/mol
InChI Key: DYTRFXIMNSSDMI-UHFFFAOYSA-N
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Description

3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown various biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The compound’s structure consists of an indazole ring substituted with an ethoxycarbonyl group and a propanoic acid chain.

Preparation Methods

The synthesis of 3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.

    Attachment of the Propanoic Acid Chain: The propanoic acid chain can be attached through alkylation reactions using appropriate alkyl halides.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to interact with peroxisome proliferator-activated receptors (PPARs), influencing metabolic pathways and gene expression .

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-(5-ethoxycarbonylindazol-1-yl)propanoic acid

InChI

InChI=1S/C13H14N2O4/c1-2-19-13(18)9-3-4-11-10(7-9)8-14-15(11)6-5-12(16)17/h3-4,7-8H,2,5-6H2,1H3,(H,16,17)

InChI Key

DYTRFXIMNSSDMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)CCC(=O)O

Origin of Product

United States

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